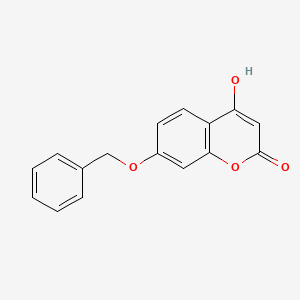

4-Hydroxy-7-benzyloxycoumarin

Übersicht

Beschreibung

4-Hydroxy-7-benzyloxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of hydroxy and benzyloxy groups to the coumarin core enhances its chemical properties and biological activities, making this compound a compound of significant interest in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-benzyloxycoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials are 4-hydroxycoumarin and benzyl bromide. The reaction is carried out in a solvent such as acetone or ethanol, with potassium carbonate as a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-7-benzyloxycoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The coumarin core can be reduced to dihydrocoumarins.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-7-benzyloxycoumarin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

Medicine: Investigated for its anticancer, antimicrobial, and anticoagulant activities.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-7-benzyloxycoumarin involves its interaction with various molecular targets. The hydroxy and benzyloxy groups enhance its binding affinity to enzymes and receptors. For example, it can inhibit cytochrome P450 enzymes by binding to the active site and blocking substrate access. This inhibition can lead to altered metabolism of drugs and other xenobiotics .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxycoumarin: Lacks the benzyloxy group, making it less lipophilic and less potent in some biological activities.

7-Hydroxycoumarin: Lacks the hydroxy group at the 4-position, affecting its chemical reactivity and biological properties.

4-Methyl-7-hydroxycoumarin: Contains a methyl group instead of a benzyloxy group, leading to different pharmacokinetic properties.

Uniqueness: 4-Hydroxy-7-benzyloxycoumarin is unique due to the presence of both hydroxy and benzyloxy groups, which enhance its chemical stability, lipophilicity, and biological activity.

Biologische Aktivität

4-Hydroxy-7-benzyloxycoumarin (4-HBC) is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with 4-HBC, supported by data tables summarizing key findings.

Overview of Coumarins

Coumarins are a class of compounds known for their wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer effects. The structural variations in coumarins significantly influence their biological properties. Specifically, 4-hydroxycoumarins have been shown to possess enhanced pharmacological effects compared to their non-hydroxy substituted counterparts .

Anticancer Activity

Research indicates that 4-HBC exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro studies have demonstrated its ability to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the induction of apoptosis and the modulation of apoptotic pathways, particularly through the activation of caspases .

Table 1: Cytotoxic Effects of 4-HBC on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction via caspase activation |

| A549 | 12.5 | ROS generation and mitochondrial dysfunction |

| DU145 | 20.3 | Cell cycle arrest in G0/G1 phase |

Antimicrobial Properties

4-HBC has also been evaluated for its antimicrobial activity. Studies report that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of 4-HBC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 4-HBC has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers, indicating its potential as a therapeutic agent for inflammatory diseases .

The biological activity of 4-HBC is largely attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation:

- Apoptosis Induction : By activating caspases and altering mitochondrial membrane potential, 4-HBC promotes programmed cell death in cancer cells.

- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress and inflammation.

- Enzyme Inhibition : Preliminary studies suggest that 4-HBC may act as a dual inhibitor targeting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases .

Case Studies

Several case studies have explored the therapeutic potential of coumarin derivatives similar to 4-HBC:

- A study demonstrated that a related compound exhibited significant anticancer activity in vivo against breast cancer models, highlighting the potential for further development of 4-HBC as an anticancer agent .

- Another investigation into the antimicrobial efficacy revealed that coumarin derivatives could serve as lead compounds for developing new antibiotics amid rising antibiotic resistance .

Eigenschaften

IUPAC Name |

4-hydroxy-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPXRFMTZRSQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716122 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-66-6 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.